N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide
Overview
Description
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a furan ring, and multiple chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperazine ring.
Introduction of the propionyl group: The piperazine ring is then reacted with propionyl chloride in the presence of a base to introduce the propionyl group.
Formation of the furan ring: The furan ring is synthesized separately through a series of reactions involving the cyclization of a suitable precursor.
Coupling of the furan and piperazine rings: The final step involves the coupling of the furan ring with the piperazine ring through a suitable coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide
- N-{[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]carbamothioyl}-5-(2,5-dichlorophenyl)-2-furamide
Uniqueness
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl3N3O3/c1-2-23(31)30-11-9-29(10-12-30)20-6-4-16(26)14-19(20)28-24(32)22-8-7-21(33-22)17-5-3-15(25)13-18(17)27/h3-8,13-14H,2,9-12H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXQLVXXXNPADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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